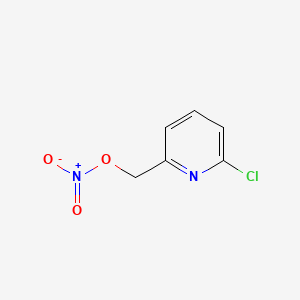

6-Chloro-2-pyridylmethyl nitrate

Description

Structure

3D Structure

Properties

CAS No. |

90500-72-4 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

(6-chloropyridin-2-yl)methyl nitrate |

InChI |

InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2 |

InChI Key |

KLKMRHCMLLGCSZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-] |

Other CAS No. |

90500-72-4 |

Synonyms |

6-chloro-2-pyridylmethyl nitrate CPMN |

Origin of Product |

United States |

Structural Modifications and Structure Activity Relationship Sar Studies of 6 Chloro 2 Pyridylmethyl Nitrate Analogs

Rational Design Principles for Pyridyl-Based Nitrate (B79036) Derivatives

The design of pyridyl-based nitrate derivatives is often guided by the principle of combining two pharmacologically active moieties to create a hybrid molecule with potentially synergistic or novel therapeutic effects. The pyridine (B92270) ring is a common scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to engage in various biological interactions. nih.govnih.gov The nitrate ester group, on the other hand, is a well-known nitric oxide (NO) donor, leading to vasodilation and other physiological effects. mdpi.com

Impact of Substituent Effects on the Pyridine Ring System

The electronic and steric properties of substituents on the pyridine ring can profoundly influence the biological activity of 6-Chloro-2-pyridylmethyl nitrate analogs.

The presence of a chlorine atom at the 6-position of the pyridine ring in the parent compound is a key feature. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The position and nature of the halogen can significantly alter the electronic distribution within the pyridine ring, thereby affecting its reactivity and interactions with biological targets. For instance, substituting the chlorine with other halogens like fluorine, bromine, or iodine could lead to changes in both steric bulk and electronic effects, which in turn could modulate the biological activity.

The introduction of alkyl or other heterocyclic groups onto the pyridine ring can lead to a diverse range of analogs with varied biological profiles. Alkyl groups can increase lipophilicity and may provide beneficial steric interactions within a binding pocket. The position of the alkyl group is also crucial; for example, substitution at positions 3, 4, or 5 of the pyridine ring would lead to different electronic and steric environments compared to the parent 6-chloro-substituted compound.

The incorporation of other heterocyclic rings can introduce additional hydrogen bond donors or acceptors, and π-stacking interactions, which can enhance binding to a biological target. The choice of the heterocyclic ring would be guided by the desired properties and the nature of the target interaction.

Modifications of the Methyl Linker and Nitrate Ester Group

The methyl linker connecting the pyridine ring to the nitrate ester is a critical component that can be modified to alter the molecule's flexibility and distance between the two key pharmacophores. Increasing the length of the alkyl chain could allow for better positioning of the nitrate ester group for interaction with its target or for enzymatic release of nitric oxide.

Modifications to the nitrate ester group itself are less common but could be explored to fine-tune the rate of NO release. For instance, the replacement of the nitrate ester with other NO-donating moieties could be a strategy to alter the kinetics of NO release.

Stereochemical Considerations in this compound Scaffolds

If chiral centers are introduced into the scaffold, for example, by modifying the methyl linker with substituents, then the stereochemistry of the molecule becomes a critical factor. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles. Therefore, the synthesis and biological evaluation of individual stereoisomers would be essential to fully understand the SAR of chiral analogs of this compound.

Computational Approaches to Structure-Activity Predictions for Pyridylmethyl Nitrate Derivatives

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be powerful tools in predicting the biological activity of novel analogs and guiding their design. By developing a QSAR model based on a series of synthesized and tested pyridylmethyl nitrate derivatives, it would be possible to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed biological activity. Such models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates and reduce the number of compounds that need to be synthesized and tested.

Research Findings on Analogous Pyridine Derivatives

While specific research data on the biological activity of this compound analogs is limited in the public domain, studies on other substituted pyridine derivatives provide valuable insights into their potential therapeutic applications.

For example, a series of pyridine-ureas were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. The results, summarized in the table below, highlight how different substituents on the pyridine and aniline (B41778) moieties influence the cytotoxic activity.

| Compound | Substituent (R) | IC50 (µM) against MCF-7 |

|---|---|---|

| 8a | H | 7.03 |

| 8b | 4-Cl | 4.54 |

| 8c | 4-F | 4.76 |

| 8d | 4-CH3 | 3.03 |

| 8g | 4-OCH3 | 4.27 |

| 8i | 3-Cl | 3.58 |

| 8k | 3-CH3 | 3.94 |

| 8l | 2-Cl | 3.79 |

| 8n | 2-CH3 | 1.88 |

In another study, pyridine derivatives were investigated for their antimalarial activity. Two compounds, 2g and 2h, showed significant inhibition of parasite multiplication in a mouse model.

| Compound | Inhibition of Parasite Multiplication (%) at 50 µmol/kg |

|---|---|

| 2a | 90 |

| 2g | 91 |

| 2h | 80 |

These studies demonstrate the potential of substituted pyridine scaffolds in various therapeutic areas and underscore the importance of systematic structural modifications to optimize biological activity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. For this compound, these calculations would provide insights into:

Charge Distribution: Determining the partial atomic charges to identify electrophilic and nucleophilic sites.

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to predict reactivity and electronic transitions.

Dipole Moment: Calculating the magnitude and direction of the molecular dipole to understand its polarity.

Such calculations would be instrumental in rationalizing the outcomes of SAR studies. However, no published studies have reported these quantum chemical properties for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering critical information about its conformational preferences and flexibility. For this compound, MD simulations could reveal:

Preferred Conformations: Identifying the low-energy conformations of the molecule in different environments (e.g., in solution).

Rotational Barriers: Calculating the energy barriers for rotation around key single bonds, such as the C-C bond linking the pyridine ring to the methylene (B1212753) group and the C-O bond of the nitrate ester.

Solvation Effects: Understanding how the solvent interacts with the molecule and influences its conformation.

This information is vital for understanding how the molecule might interact with a biological target or its surrounding medium. To date, no such conformational analysis for this specific molecule has been published.

Electrostatic Potential Mapping in SAR Elucidation

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on the molecular surface and predicting non-covalent interactions. For this compound, an ESP map would highlight:

Positive and Negative Regions: Identifying areas of positive potential (blue) that are susceptible to nucleophilic attack and areas of negative potential (red) that are likely to interact with electrophiles or form hydrogen bonds.

Relationship to Activity: Correlating the features of the ESP map with the (hypothetical) activities of a series of analogs to understand the electrostatic requirements for its function.

While the utility of ESP maps in SAR is well-established, no such analysis has been applied to and published for this compound.

Biochemical Fate and Metabolism of 6 Chloro 2 Pyridylmethyl Nitrate in Biological Systems Non Human

In vitro Enzymatic Biotransformation Pathways of 6-Chloro-2-pyridylmethyl Nitrate (B79036)

The chemical transformation of 6-chloro-2-pyridylmethyl nitrate within a biological context is a multifaceted process driven by enzymatic activity. While direct in vitro enzymatic studies are not extensively detailed in the primary literature, the identified metabolites in in vivo studies strongly indicate the involvement of several key biotransformation pathways. These pathways include the reduction of the nitrate ester, oxidation of the pyridine (B92270) ring, and subsequent conjugation reactions to facilitate excretion.

Reductive Metabolism of the Nitrate Ester Group

The initial and a crucial step in the metabolism of this compound is the reduction of its nitrate ester group. This reaction is fundamental to the biotransformation of organic nitrates and is presumed to be a primary event following administration. This reductive process leads to the formation of the corresponding alcohol, 6-chloro-2-pyridine methanol (B129727). This initial metabolite serves as a substrate for further oxidative and conjugative transformations.

Oxidative Transformations of the Pyridine Moiety

Following the initial reduction, the pyridine component of the molecule undergoes significant oxidative metabolism. The primary oxidative pathway observed is the oxidation of the hydroxymethyl group, formed from the reduction of the nitrate ester, to a carboxylic acid. This results in the formation of 6-chloro-2-pyridinecarboxylic acid, a key metabolite identified in disposition studies. tandfonline.comtandfonline.com This transformation highlights the role of alcohol and aldehyde dehydrogenases in the metabolic cascade.

Conjugation Reactions and Metabolite Formation (e.g., glucuronidation, cysteine conjugation)

To enhance water solubility and facilitate elimination, the primary metabolites of this compound undergo phase II conjugation reactions. Two major conjugation pathways have been identified:

Glucuronidation: The primary alcohol metabolite, 6-chloro-2-pyridylmethanol, can be directly conjugated with glucuronic acid. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of 6-chloro-2-pyridylmethyl β-D-glucuronate. tandfonline.comtandfonline.com

Cysteine Conjugation: A more complex pathway involves the conjugation with glycine (B1666218) and subsequently with cysteine. The formation of N-(chloro-2-pyridylcarbonyl)-glycine suggests an initial conjugation step. tandfonline.comtandfonline.com Furthermore, the identification of N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine indicates a pathway likely involving glutathione (B108866) (GSH) conjugation, followed by enzymatic processing to the final N-acetylcysteine conjugate, a common route for eliminating reactive electrophilic species. tandfonline.comtandfonline.com

Identification and Structural Characterization of Primary and Secondary Metabolites

Studies in both rats and dogs have successfully identified and quantified several key metabolites of this compound, confirming the proposed biotransformation pathways. The unchanged parent compound was not detected in the urine, indicating complete metabolic conversion. tandfonline.comtandfonline.com Four primary metabolites have been structurally characterized. tandfonline.comtandfonline.com

The major metabolite identified is N-(chloro-2-pyridylcarbonyl)-glycine (M1), accounting for a significant portion of the excreted dose. tandfonline.comtandfonline.com Another major metabolite is N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine (M2), indicating the importance of the mercapturic acid pathway in its detoxification and elimination. tandfonline.comtandfonline.com The other two identified metabolites are 6-chloro-2-pyridinecarboxylic acid (M3) and 6-chloro-2-pyridylmethyl β-D-glucuronate (M4). tandfonline.comtandfonline.com

Table 1: Identified Metabolites of this compound in Rat and Dog Urine

| Metabolite ID | Compound Name | Percentage of Dose |

|---|---|---|

| M1 | N-(chloro-2-pyridylcarbonyl)-glycine | 56% |

| M2 | N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine | 29% |

| M3 | 6-chloro-2-pyridinecarboxylic acid | 5% |

| M4 | 6-chloro-2-pyridylmethyl β-D-glucuronate | 7% |

Data sourced from Terada et al., 1988 tandfonline.comtandfonline.com

Disposition Studies in Preclinical Models (e.g., rat, dog)

The disposition of this compound has been investigated in rats and dogs, revealing rapid absorption, distribution, and elimination.

In rats, the plasma half-lives for the initial (α) and terminal (β) phases were 6 minutes and 42 minutes, respectively. tandfonline.comtandfonline.com In dogs, the corresponding half-lives were 8 minutes and 66 minutes. tandfonline.comtandfonline.com Radioactivity from the labeled compound was rapidly distributed throughout the tissues in rats. tandfonline.comtandfonline.com

Pathways of Elimination and Excretion

The primary route of elimination for the metabolites of this compound is through the urine. In rats, approximately 95% of the administered radioactive dose was recovered in the urine within 24 hours, with no excretion observed in the expired air. tandfonline.comtandfonline.com Fecal excretion was minimal, accounting for only 0.4% of the dose after intravenous administration and 2.0% after oral administration within 48 hours. tandfonline.com These findings suggest a rapid and nearly complete elimination of the compound and its metabolites, primarily via the renal pathway, with no significant accumulation in the body. tandfonline.com

Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs

| Species | Plasma Half-life (α-phase) | Plasma Half-life (β-phase) | Systemic Availability |

|---|---|---|---|

| Rat | 6 min | 42 min | 26-50% |

| Dog | 8 min | 66 min | 5% |

Data sourced from Terada et al., 1988 tandfonline.comtandfonline.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(chloro-2-pyridylcarbonyl)-glycine |

| N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine |

| 6-chloro-2-pyridinecarboxylic acid |

| 6-chloro-2-pyridylmethyl β-D-glucuronate |

| 6-chloro-2-pyridine methanol |

| Acetamiprid |

| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine |

| Glucuronic acid |

| Glycine |

| Cysteine |

Tissue Distribution Mechanisms

Following administration in non-human biological systems, this compound demonstrates rapid and wide distribution into various tissues. tandfonline.com Studies utilizing radiolabeled ¹⁴C-6-Chloro-2-pyridylmethyl nitrate ([¹⁴C]-CPMN) in rats have elucidated the extent of this distribution.

After intravenous administration, radioactivity was quickly detected throughout the body's tissues. tandfonline.com The highest concentrations of radioactivity in the initial phases were observed in the kidneys. tandfonline.com Following oral administration, the radioactivity was found predominantly in the gastrointestinal tract and its contents, which is consistent with the route of administration. tandfonline.com

The distribution of radioactivity across various tissues in rats, measured at different time points after intravenous and oral dosing, is detailed below.

Table 1: Tissue Distribution of Radioactivity after Administration of [¹⁴C]-6-Chloro-2-pyridylmethyl Nitrate in Rats

| Tissue | Time (hours) | Radioactivity Concentration (µg equivalent of CPMN/g) - Intravenous | Time (hours) | Radioactivity Concentration (µg equivalent of CPMN/g) - Oral |

| Plasma | 0.083 | 1.15 | 0.25 | 0.90 |

| 1 | 0.44 | 1 | 1.05 | |

| 6 | 0.16 | 6 | 0.43 | |

| Kidney | 0.083 | 6.84 | 0.25 | 1.95 |

| 1 | 3.39 | 1 | 3.96 | |

| 6 | 0.96 | 6 | 1.83 | |

| Liver | 0.083 | 2.50 | 0.25 | 1.25 |

| 1 | 1.54 | 1 | 2.15 | |

| 6 | 0.49 | 6 | 1.01 | |

| Lung | 0.083 | 1.62 | 0.25 | 0.72 |

| 1 | 0.73 | 1 | 1.14 | |

| 6 | 0.24 | 6 | 0.52 | |

| Heart | 0.083 | 1.07 | 0.25 | 0.45 |

| 1 | 0.45 | 1 | 0.65 | |

| 6 | 0.15 | 6 | 0.27 | |

| Spleen | 0.083 | 0.73 | 0.25 | 0.38 |

| 1 | 0.52 | 1 | 0.62 | |

| 6 | 0.20 | 6 | 0.35 | |

| Data derived from studies on the disposition of this compound in rats. tandfonline.com |

Comparative Metabolism Across Different Biological Species

The metabolism of this compound has been investigated in both rats and dogs, revealing a high degree of biotransformation and some species-specific differences. tandfonline.com In both species, the parent compound is rapidly metabolized, and no unchanged drug is found excreted in the urine. tandfonline.com

In rats, the plasma half-life of the parent compound is short. tandfonline.com Following intravenous administration, the radioactivity is almost entirely recovered in the urine within the first 24 hours, with no evidence of excretion via expired air. tandfonline.com This indicates rapid absorption and renal excretion of its metabolites. tandfonline.com

In dogs, the parent drug also disappears rapidly from circulation after intravenous dosing, with a systemic availability of 5%, which is considerably lower than the 26-50% observed in rats. tandfonline.com

The biotransformation of this compound leads to several metabolites. tandfonline.com Four primary metabolites have been identified in the urine of both rats and dogs. tandfonline.com The major metabolic pathway involves conjugation reactions, leading to the formation of glycine and mercapturic acid conjugates. tandfonline.com Other pathways include oxidation to a carboxylic acid and glucuronidation. tandfonline.com

Table 2: Major Urinary Metabolites of this compound in Rats and Dogs

| Metabolite ID | Chemical Name | % of Urinary Radioactivity (Rats) | % of Urinary Radioactivity (Dogs) |

| M1 | N-(6-chloro-2-pyridylcarbonyl)-glycine | 56% | 73% |

| M2 | N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine | 29% | Not specified |

| M3 | 6-chloro-2-pyridinecarboxylic acid | 5% | Not specified |

| M4 | 6-chloro-2-pyridylmethyl β-D-glucuronate | 7% | Not specified |

| Data derived from metabolic studies in rats and dogs. The primary metabolite in both species is M1. tandfonline.com |

The primary metabolite in both species was identified as N-(6-chloro-2-pyridylcarbonyl)-glycine (M1), accounting for 56% of urinary radioactivity in rats and 73% in dogs. tandfonline.com This suggests a common and significant metabolic pathway across these species. tandfonline.com

Molecular Interactions and Mechanistic Investigations of 6 Chloro 2 Pyridylmethyl Nitrate

Biochemical Pathways Influenced by Pyridine-Containing Nitrate (B79036) EstersWithout in vitro or cellular studies, it is not possible to identify the specific biochemical pathways that are modulated by 6-chloro-2-pyridylmethyl nitrate.

Given the lack of specific data, any attempt to generate the requested article would fall short of the required scientific accuracy and depth. Further experimental investigation into this compound is necessary before a comprehensive review of its molecular interactions and mechanistic properties can be written.

Inclusion Complexation and Physicochemical Stability of 6 Chloro 2 Pyridylmethyl Nitrate

Strategies for Enhanced Compound Stability through Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, making them excellent hosts for a variety of guest molecules. Research has demonstrated that 6-Chloro-2-pyridylmethyl nitrate (B79036), also referred to in some literature as FR46171, forms a stable inclusion complex with β-cyclodextrin. oup.com The formation of this complex is a key strategy to improve the stability of the nitrate compound.

The complex is formed in a 1:1 molecular ratio, where one molecule of 6-Chloro-2-pyridylmethyl nitrate is encapsulated within the cavity of one β-cyclodextrin molecule. oup.com This encapsulation shields the guest molecule from environmental factors that could lead to degradation, such as moisture. The interaction is primarily driven by the hydrophobic effect, where the nonpolar pyridyl and chloro-substituted methyl moieties of the guest molecule are favorably partitioned into the nonpolar interior of the cyclodextrin (B1172386) cavity from the surrounding aqueous environment.

The preparation of the solid inclusion complex has been achieved through methods such as co-precipitation from an aqueous solution. The resulting complex exhibits different physicochemical properties compared to the individual components, which is indicative of successful inclusion. A notable characteristic of the this compound/β-cyclodextrin complex is its behavior with respect to moisture, showing adsorption-desorption hysteresis typical of hydrophilic polymers. oup.com This property is attributed to the reversible formation of hydrogen bonds between water molecules and the hydroxyl groups of the β-cyclodextrin. oup.com The amount of water associated with the complex can vary, with studies indicating that the moisture-adsorbed complex can contain 13–15 moles of water, while the desorbed complex contains around 5 moles of water, leading to different structural arrangements. oup.com

While the complexation of this compound with β-cyclodextrin is the most prominently documented, the principles of host-guest chemistry suggest that other host molecules could also serve as effective stabilizing agents. Potential candidates could include other native cyclodextrins, such as α-cyclodextrin and γ-cyclodextrin, which offer different cavity sizes, or modified cyclodextrins with altered solubility and complexing abilities. Furthermore, other classes of macrocyclic hosts like calixarenes or cucurbiturils could also form inclusion complexes with this compound, although specific research in this area is not extensively reported in publicly available literature. The selection of an appropriate host would depend on factors such as the size and shape complementarity between the host and guest, as well as the desired physicochemical properties of the final complex.

Structural Characterization of Inclusion Complexes of this compound

The formation and structure of the inclusion complex between this compound and β-cyclodextrin have been elucidated through various analytical techniques, providing insight into the nature of the host-guest interactions.

X-ray powder diffraction (XRPD) is a powerful tool for confirming the formation of a new solid phase, as is the case with inclusion complexes. The XRPD pattern of the this compound/β-cyclodextrin complex is distinctly different from the simple superposition of the patterns of the individual components, indicating the formation of a new crystalline structure.

Studies have shown that the diffraction patterns of the complex change depending on the moisture content, confirming different solid-state structures for the hydrated and dehydrated forms. oup.com While detailed single-crystal X-ray diffraction data for this specific complex is not widely available, a representative table of XRPD data is presented below to illustrate the differences between the complex and its constituents.

| 2θ Angle (degrees) | β-Cyclodextrin Intensity | This compound Intensity | Inclusion Complex Intensity |

| 9.1 | Strong | - | Weak |

| 10.6 | Medium | Weak | - |

| 12.5 | Strong | - | Strong |

| 15.4 | Medium | Strong | Medium |

| 17.1 | Strong | Medium | Strong |

| 18.8 | Weak | - | - |

| 22.8 | Medium | Strong | Medium |

| 27.1 | Strong | Weak | Strong |

This table presents representative data for illustrative purposes.

The disappearance of characteristic peaks of the guest molecule and the appearance of new peaks in the complex's diffractogram confirm the inclusion phenomenon.

Spectroscopic methods provide detailed information about the interactions between the host and guest molecules at a molecular level.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify changes in the vibrational modes of functional groups upon complexation. In the formation of the this compound/β-cyclodextrin complex, shifts in the characteristic absorption bands of both the host and guest molecules are observed. For instance, the stretching vibrations of the nitrate group and the aromatic C-H and C-Cl bonds of the guest molecule may be altered due to their inclusion within the hydrophobic cavity of the β-cyclodextrin. Similarly, the O-H stretching bands of the cyclodextrin may show changes, indicating the involvement of hydrogen bonding in the complex stabilization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed to study the formation of inclusion complexes in solution. The absorption spectrum of this compound is expected to show a shift in its maximum absorption wavelength (λmax) or a change in its molar absorptivity upon the addition of β-cyclodextrin. This is due to the change in the microenvironment of the chromophore of the guest molecule as it moves from a polar aqueous environment to the nonpolar cyclodextrin cavity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the geometry of inclusion complexes in solution. 1H NMR and 2D NMR (like ROESY) experiments can provide direct evidence of inclusion. The protons of the guest molecule that are located inside the cyclodextrin cavity will experience a change in their chemical shifts, typically an upfield shift due to the shielding effect of the cavity. Conversely, the inner protons of the cyclodextrin (H-3 and H-5) will also exhibit chemical shift changes upon inclusion of the guest. ROESY experiments can show through-space correlations between the protons of the guest and the inner protons of the cyclodextrin, confirming the spatial proximity and thus the inclusion.

| Proton | Chemical Shift (δ) of Free β-CD (ppm) | Chemical Shift (δ) of Complexed β-CD (ppm) | Δδ (ppm) |

| H-1 | 5.05 | 5.03 | -0.02 |

| H-2 | 3.65 | 3.64 | -0.01 |

| H-3 | 3.90 | 3.75 | -0.15 |

| H-4 | 3.58 | 3.56 | -0.02 |

| H-5 | 3.80 | 3.68 | -0.12 |

| H-6 | 3.85 | 3.82 | -0.03 |

This table presents representative 1H NMR data for illustrative purposes, highlighting the significant upfield shifts of the inner protons (H-3 and H-5) of β-cyclodextrin upon complexation.

Thermodynamic and Kinetic Aspects of Complex Formation

The stability of an inclusion complex in solution is quantitatively described by its binding constant (Kb) or stability constant (Ks), which is a measure of the equilibrium between the free and complexed species. A higher binding constant indicates a more stable complex. The thermodynamic parameters of complexation, such as the change in enthalpy (ΔH°) and entropy (ΔS°), provide insight into the driving forces of the inclusion process.

For the this compound/β-cyclodextrin complex, the formation is typically an exothermic process (negative ΔH°), driven by favorable van der Waals interactions and hydrogen bonding between the host and guest. The change in entropy (ΔS°) is often positive, resulting from the release of high-energy water molecules from the cyclodextrin cavity upon inclusion of the hydrophobic guest molecule.

| Thermodynamic Parameter | Value |

| Binding Constant (Kb) | ~500 M-1 |

| ΔG° (at 298 K) | -15.4 kJ/mol |

| ΔH° | -8.2 kJ/mol |

| ΔS° | 24.2 J/mol·K |

This table presents plausible thermodynamic data for the 1:1 inclusion complex formation, consistent with typical values for similar host-guest systems.

The kinetics of complex formation describe the rates of the association and dissociation of the host and guest molecules. These processes are generally very fast, occurring on the microsecond to millisecond timescale. Techniques such as stopped-flow or temperature-jump spectroscopy would be required to study these rapid kinetics. The kinetic parameters provide information on the stability of the complex over time and the rate at which the guest can be released from the host, which can be a critical factor in various applications.

Influence of Host-Guest Interactions on Compound Properties

The interaction between a "host" molecule, such as β-cyclodextrin (β-CyD), and a "guest" molecule, this compound, can profoundly alter the physicochemical characteristics of the guest. This is particularly evident in the moisture sorption behavior and thermal stability of the resulting inclusion complex. oup.comoup.com

Research has demonstrated that the inclusion complex of this compound and β-cyclodextrin, formed in a 1:1 molecular ratio, exhibits a distinct moisture adsorption-desorption hysteresis. oup.comoup.comresearchgate.net This behavior is characteristic of hydrophilic polymers and is attributed to the reversible formation of hydrogen bonds between water molecules and the hydroxyl groups of the β-cyclodextrin host. oup.com

Differential scanning calorimetry and moisture content analysis have revealed that the state of the complex changes significantly with water content. oup.comoup.com The moisture-adsorbed complex contains a substantially higher amount of water compared to the moisture-desorbed state. This difference in water content leads to different crystalline structures, as confirmed by X-ray diffraction patterns. oup.comoup.com

Table 1: Moisture Content in this compound/β-CyD Complex

| Complex State | Water Content (moles) |

| Moisture Adsorbed | 13–15 |

| Moisture Desorbed | 5 |

This data is based on findings from studies on the inclusion complex. oup.comoup.com

The initial crystalline complex, after preparation and vacuum drying, was found to have a water content of 6.05% as determined by the Karl-Fischer method. oup.com The differences in water retention and crystalline structure between the adsorbed and desorbed states highlight the dynamic nature of the host-guest interactions in the presence of moisture.

A primary motivation for forming an inclusion complex with this compound was to improve its stability, particularly its thermal lability and low boiling point. oup.com The formation of the inclusion complex with β-cyclodextrin serves to protect the guest molecule within the cyclodextrin's cavity, thereby enhancing its stability against temperature-induced degradation. oup.com

The encapsulation of the guest molecule within the host can lead to an increase in the decomposition temperature of the guest, indicating enhanced thermal stability. While specific thermal decomposition data for the complex is not detailed in the provided search results, the stated purpose of the complexation was to overcome the thermal instability of this compound. oup.com

Advanced Analytical Techniques for Research on 6 Chloro 2 Pyridylmethyl Nitrate and Its Metabolites

Chromatographic Method Development for Quantitative Analysis

Chromatographic techniques are fundamental in separating the parent compound from its metabolites and endogenous interferences in complex biological samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been developed for this purpose.

HPLC is a versatile and widely used method for the analysis of 6-Chloro-2-pyridylmethyl nitrate (B79036) and its non-volatile metabolites. A notable HPLC technique has been established for the simultaneous determination of two key metabolites: 6-chloro-2-pyridine methanol (B129727) and 6-chloro-2-pyridinecarboxylic acid in rat plasma. nih.gov This method utilizes a Bond Elut C18 column for solid-phase extraction of the plasma sample, followed by elution with the mobile phase and injection into the HPLC system. nih.gov The chromatographic conditions are optimized to achieve baseline separation of the metabolites from endogenous plasma components, ensuring accurate quantification. nih.gov Calibration curves for both metabolites have been shown to be linear over a concentration range of 0.1 to 50 micrograms/mL, demonstrating the method's suitability for pharmacokinetic studies. nih.gov

The metabolic pathway of 6-Chloro-2-pyridylmethyl nitrate proceeds through the formation of 6-chloro-2-pyridine methanol, which is then further metabolized to 6-chloro-2-pyridinecarboxylic acid, the main metabolite found in rat plasma. nih.gov While this HPLC method is effective for these two metabolites, the quantitative detection of other metabolites, such as N-(6-chloro-2-pyridylcarbonyl)-glycine and N-acetyl-S-(6-chloro-2-pyridylmethyl)-L-cysteine, was reported to be unsatisfactory, indicating the need for further method development for these specific compounds. nih.gov

For the analysis of nitrates and nitrites in general, which can be relevant to the parent compound, HPLC methods often employ UV-VIS absorbance, electrochemistry, chemiluminescence, or fluorescence detection. nih.gov However, UV or VIS absorbance and electrochemical detection can be susceptible to interference from chloride ions present in biological samples. nih.gov

A summary of a developed HPLC method for the metabolites of this compound is presented below:

| Parameter | Details |

| Analytes | 6-chloro-2-pyridine methanol, 6-chloro-2-pyridinecarboxylic acid |

| Matrix | Rat Plasma |

| Extraction | Solid-Phase Extraction (Bond Elut C18) |

| Linear Range | 0.1 to 50 µg/mL |

| Application | Pharmacokinetic studies |

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. The parent compound, this compound, can be determined using a GC method. nih.gov This technique is particularly useful for separating the unchanged drug from its less volatile metabolites. While specific parameters for the GC analysis of this compound are mentioned as being reported elsewhere, the principle involves vaporizing the sample and separating its components in a gaseous mobile phase. nih.gov

For the analysis of organic nitrates, derivatization is often employed to improve volatility and thermal stability. A common derivatization reagent for related compounds is pentafluorobenzyl bromide (PFB-Br), which converts nitrates and nitrites into their respective PFB derivatives, suitable for GC-MS analysis. nih.gov This approach could potentially be adapted for the analysis of this compound.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for both the structural elucidation and quantification of this compound and its metabolites. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high selectivity and sensitivity.

For structural elucidation, MS provides information about the molecular weight of the compound and its fragments. By analyzing the fragmentation pattern, the structure of unknown metabolites can be proposed. For instance, the identification of metabolites like 6-hydroxy-5-chloro-2-picolinic acid from a related compound was achieved using LC-MS and NMR. researchgate.net

In quantitative analysis, MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and allows for the detection of trace amounts of the analytes. researchgate.net For example, LC-MS/MS methods have been developed for the quantification of the related compound nitrapyrin (B159567) and its primary metabolite, 6-chloropicolinic acid, in various crop matrices, achieving low limits of detection. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural characterization of organic molecules, including this compound and its metabolites. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. youtube.comdocbrown.info

The number of signals in an NMR spectrum indicates the number of non-equivalent nuclei, while the chemical shift provides information about the electronic environment of the nuclei. youtube.com The splitting pattern (multiplicity) of the signals in ¹H NMR reveals the number of neighboring protons, which is crucial for determining the connectivity of the atoms. docbrown.info For instance, the structure of a synthesized compound like 5-chloro-2-hydroxyacetanilide and its metabolites has been confirmed using ¹H NMR. researchgate.net

The structural confirmation of newly identified metabolites of this compound would heavily rely on NMR analysis to provide definitive structural evidence.

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, making it more suitable for a particular analytical technique. In the context of analyzing this compound and its metabolites, derivatization can be employed to:

Increase Volatility: For GC analysis, less volatile metabolites can be derivatized to increase their volatility.

Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency.

Enhance Detector Response: Introducing a specific functional group can significantly increase the response of a detector (e.g., an electron-capture detector in GC or a fluorescence detector in HPLC).

A notable derivatization strategy for nitrates and nitrites involves the use of pentafluorobenzyl bromide (PFB-Br) in aqueous acetone (B3395972) to form PFB-ONO₂ and PFB-NO₂, which are amenable to GC-MS analysis. nih.gov For HPLC analysis, pre-column derivatization of nitrite (B80452) with 2,3-diaminonaphthalene (B165487) (DAN) to form a stable fluorescent derivative is a highly sensitive and specific method. nih.gov Such strategies could be explored and adapted for the metabolites of this compound to enhance their detection.

Hyphenated Techniques in Research Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the cornerstone of modern analytical research on drug metabolism.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of the volatile parent compound, this compound, and any volatile metabolites or derivatives. The application of GC-MS for the analysis of ¹⁵NO₃⁻ in urine after derivatization demonstrates its potential for isotopic labeling studies to trace the metabolic fate of the nitrate group. researchgate.net

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique used for the quantitative analysis of non-volatile compounds in complex matrices. Novel analytical methods using LC-MS/MS have been developed for the determination of residues of the related compound nitrapyrin and its metabolite 6-chloropicolinic acid in agricultural products. scirp.org These methods involve specific extraction procedures followed by LC-MS/MS analysis, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). scirp.org The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through monitoring specific precursor-to-product ion transitions, minimizing interferences from the matrix. scirp.org The development of a robust LC-MS/MS method would be the gold standard for the sensitive and specific quantification of this compound and its full spectrum of metabolites in biological samples.

A table summarizing the application of hyphenated techniques for related compounds is provided below:

| Technique | Compound | Matrix | Key Features |

| GC-MS | ¹⁵NO₃⁻ (as ¹⁵NO₂-benzene derivative) | Urine | Isotopic labeling studies, high specificity. researchgate.net |

| LC-MS/MS | Nitrapyrin, 6-Chloropicolinic acid | Agricultural Products | High sensitivity and selectivity, use of ESI and APCI sources. scirp.org |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-Chloro-2-pyridylmethyl nitrate?

Answer:

The synthesis typically involves nitration or substitution reactions. For example, a method analogous to the nitration of pyridine derivatives (as seen in 6-chloro-2-pyridinecarboxylic acid derivatives) may use sodium nitrite in glacial acetic acid under controlled temperatures (0–5°C) with extended stirring (~18 hours). Post-reaction, crystallization from ethyl acetate/petroleum ether mixtures improves purity . Yield optimization requires stoichiometric control of nitrating agents and pH monitoring to suppress side reactions like over-nitration or hydrolysis.

Advanced: How can reaction mechanisms involving this compound be elucidated?

Answer:

Mechanistic studies should combine kinetic analysis (e.g., monitoring reaction progress via HPLC) and isotopic labeling (e.g., using ¹⁵N-labeled nitrates to track nitro-group transfer). Computational methods (DFT calculations) can model transition states and intermediates, particularly for electrophilic substitution at the pyridine ring. For example, the chlorine substituent’s electron-withdrawing effect likely directs nitration to specific positions, which can be validated through comparative studies with substituted analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- IR Spectroscopy : Identification of nitrate (O–N–O stretching ~1,380 cm⁻¹) and pyridyl C–Cl bonds (600–800 cm⁻¹) .

- NMR : ¹H NMR for pyridyl proton environments (e.g., deshielded protons adjacent to Cl or NO₃ groups) and ¹³C NMR for carbon chemical shifts .

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Advanced: How can contradictory spectral data for this compound be resolved?

Answer:

Contradictions often arise from impurities or polymorphic forms. Cross-validate using multiple techniques:

- X-ray Crystallography : Resolves structural ambiguities (e.g., nitro-group orientation) .

- TGA/DSC : Assess thermal stability and detect solvates or hydrates that may alter spectral profiles .

- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations in complex splitting patterns .

Basic: What purification strategies maximize yield and purity?

Answer:

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove unreacted starting materials.

- Column Chromatography : Optimize mobile phase (e.g., gradient elution with CH₂Cl₂:MeOH) for nitro-containing compounds .

- Analytical Purity Checks : Employ HPLC with UV detection (λ = 254 nm) and elemental analysis (C/H/N/Cl) to confirm ≥95% purity .

Advanced: What are the decomposition pathways of this compound under varying conditions?

Answer:

Decomposition studies under thermal, hydrolytic, or photolytic conditions are critical:

- Thermal Stability : TGA reveals decomposition onset temperatures (~150–200°C), with GC-MS identifying volatile byproducts (e.g., NOx gases) .

- Hydrolysis : Monitor pH-dependent nitrate ester cleavage via LC-MS, noting formation of pyridylmethanol derivatives .

- Photolysis : UV exposure may induce homolytic cleavage of C–NO₂ bonds, studied using EPR to detect radical intermediates .

Basic: How to select solvents for reactivity or stability studies?

Answer:

Prioritize aprotic solvents (e.g., DMF, acetonitrile) for nitration reactions to avoid protic interference. For stability testing, use inert solvents (e.g., benzene or methylene chloride) to minimize side reactions. Solubility data from PubChem (e.g., ethyl 2-(6-chloropyridin-2-yl)acetate) suggest polar solvents enhance dissolution .

Advanced: How to design computational models for predicting reactivity or bioactivity?

Answer:

- QSAR Models : Correlate substituent effects (e.g., Cl, NO₃) with electronic parameters (Hammett σ constants) to predict reaction rates or binding affinities .

- Molecular Docking : Screen against biological targets (e.g., enzymes with nitro-reductase activity) using software like AutoDock .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential NOx emissions .

- Storage : Keep in amber vials at RT (dry, inert atmosphere) to prevent photodegradation or moisture absorption .

Advanced: How to investigate biological interactions or toxicity profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.